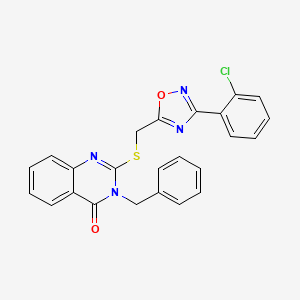
3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound featuring a quinazoline core integrated with an oxadiazole ring, chlorophenyl, and benzyl groups. This compound's unique structure potentially grants it a range of chemical and biological activities, making it a subject of interest in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one generally involves multi-step synthetic routes:
Formation of the Quinazolinone Core:
This might involve the cyclization of anthranilic acid derivatives with appropriate reagents like formamide.
Incorporation of the Oxadiazole Ring:
Typically prepared via a cyclodehydration reaction of hydrazides with carboxylic acids.
Benzylation and Thiolation:
The final steps include introducing the benzyl and thio groups via nucleophilic substitution reactions.
Industrial Production Methods: Scaling up the laboratory procedures to industrial production requires optimizing reaction conditions for cost efficiency and yield:
Employing continuous flow reactors.
Using efficient catalysts and greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction:
The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction may alter the quinazolinone core or other functional groups.
Substitution Reactions:
The presence of the chlorophenyl group allows for nucleophilic aromatic substitution.
The oxadiazole ring can participate in various electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride.
Nucleophiles like thiols and amines for substitution reactions.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Substituted quinazolines and oxadiazoles from substitution reactions.
Scientific Research Applications
3-Benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has diverse applications:
Chemistry:
As an intermediate in the synthesis of more complex molecules.
Biology:
Potential use as a pharmacophore in drug development.
Could exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Medicine:
Investigated for its therapeutic potential in treating various diseases.
Industry:
Possible applications in material science for the development of new polymers or resins.
Mechanism of Action
The compound's mechanism of action depends on its interaction with biological targets:
Molecular Targets:
May target specific enzymes or receptors involved in disease pathways.
Pathways Involved:
Inhibiting or activating certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-3-benzylquinazolin-4(3H)-one.
Compounds featuring quinazoline cores with various substituents.
Properties
IUPAC Name |
3-benzyl-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-19-12-6-4-10-17(19)22-27-21(31-28-22)15-32-24-26-20-13-7-5-11-18(20)23(30)29(24)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJDDCURYIGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
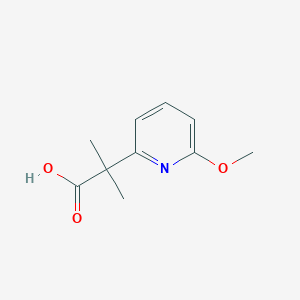

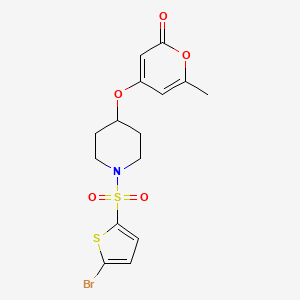

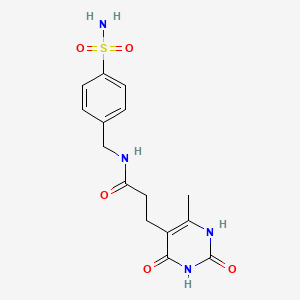
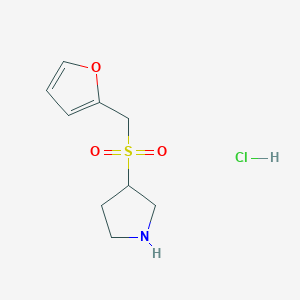
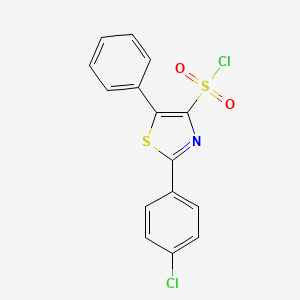
![N'-[4-(dimethylamino)phenyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2504107.png)
![N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)
![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)
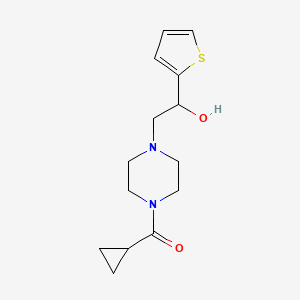
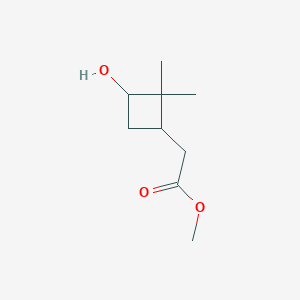
![methyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2504112.png)

